molecular formula C19H22N4O B1668975 Cianergoline CAS No. 74627-35-3

Cianergoline

货号 B1668975
CAS 编号: 74627-35-3
分子量: 322.4 g/mol
InChI 键: LVMVXZOPCAMYHC-QOAXCGLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cianergoline is a dopaminergic agonist . It is used to treat different types of medical problems that occur when too much of the hormone prolactin is produced . It can be used to treat certain menstrual problems, fertility problems in men and women, and pituitary prolactinomas (tumors of the pituitary gland) . It works by stopping the brain from making and releasing prolactin .


Molecular Structure Analysis

Cianergoline has a molecular formula of C19H22N4O . Its average mass is 322.404 Da and its monoisotopic mass is 322.179352 Da . It contains a urea moiety and an amide group which are sensitive to degradation by hydrolysis as well as an alkene bond that is susceptible to oxidation .

科学研究应用

高血压中的心血管作用

Cianergoline,一种多巴胺能激动剂,被研究其对心血管健康的影响。研究表明,Cianergoline可能对原发性高血压患者有轻微的降压作用。然而,它并不显著改变脂质代谢或肾素-血管紧张素-醛固酮轴和交感神经系统的基础活性。这一发现表明其在管理高血压方面可能有潜在用途,尽管影响似乎是温和的 (Bise et al., 2004)

安全和危害

Cianergoline may cause harm to breast-fed children . It is advised to obtain special instructions before use, avoid contact during pregnancy/while nursing, and wash hands thoroughly after handling . If exposed or concerned, it is recommended to get medical attention/advice .

属性

IUPAC Name

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,9,11-12,15,17,22H,5-7,10H2,1H3,(H2,21,24)/t11-,12?,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMVXZOPCAMYHC-QOAXCGLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996136
Record name 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cianergoline

CAS RN

74627-35-3
Record name Cianergoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074627353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIANERGOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6337Z9RO7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cianergoline
Reactant of Route 2
Cianergoline
Reactant of Route 3
Cianergoline
Reactant of Route 4
Cianergoline
Reactant of Route 5
Cianergoline
Reactant of Route 6
Cianergoline

Citations

For This Compound
36
Citations
DE POTTER, DJ SHUMATE - Journal of Ocular Pharmacology and …, 1987 - liebertpub.com
… of cianergoline. These data demonstrate … cianergoline caused a maximum decrease in IOP of 4.9 + 0.7 mmHg at 2 hr in the normal eyes. In the unilateral SX rabbits, cianergoline caused …
Number of citations: 18 www.liebertpub.com
G Bise, C Foletti, C Beretta-Piccoli, P Weidmann… - European journal of …, 1985 - Springer
… unchanged after cianergoline. 3 out of 10 patients in the cianergoline group complained of nausea. The findings indicate that the new dopaminergic agonist cianergoline exerts only a …
Number of citations: 4 link.springer.com
F Riva, A Sardi - Drugs of the Future, 1984 - hero.epa.gov
Cianergoline | Health & Environmental Research Online (HERO) | US EPA … Cianergoline …
Number of citations: 0 hero.epa.gov
S OHNO, M KOUMORI, Y ADACHI… - Chemical and …, 1994 - jstage.jst.go.jp
A series of new (5R, 8S, 10R)-ergoline derivatives was synthesized, and their antihypertensive and dopaminergic activities were evaluated in conscious spontaneously hypertensive …
Number of citations: 7 www.jstage.jst.go.jp
S OHNo, M KOUMORI, Y ADACHI, K MIZUKOSHI - 1994 - jlc.jst.go.jp
A series of new (5R, 8S, 10R)-ergoline derivatives was synthesized, and their antihypertensive and dopaminergic activities were evaluated in conscious spontaneously hypertensive …
Number of citations: 0 jlc.jst.go.jp
JA Steiner - Side Effects of Drugs Annual, 1987 - Elsevier
Publisher Summary This chapter discusses antihypertensive agents. There does not appear to be any significant differences in mode of action between captopril and enalapril, although …
Number of citations: 0 www.sciencedirect.com
G Puras, J Santafé, J Segarra, M Garrido… - Graefe's archive for …, 2002 - Springer
Background: We previously reported that topical natural ergot alkaloids ergocristine, α-ergocryptine and ergocornine dose-dependently reduce intraocular pressure in ocular …
Number of citations: 8 link.springer.com
G Puras, J Santafé, J Segarra, M Garrido… - Journal of ocular …, 2002 - liebertpub.com
… More recently, ergoline derivatives with a predominant dopaminergic activity, such as bromocriptine, lergotrile, pergolide and cianergoline, have been shown to lower intraocular …
Number of citations: 5 www.liebertpub.com
S OHNo, Y ADACHI, M KOUMORI… - Chemical and …, 1994 - jstage.jst.go.jp
… The ergolines 4a, 4b, 4e, 41", 40, 4p, 45, 4t, 4v, 4w, 5b, and 5c showed antihypertensive activity comparable to that of cianergoline or hydralazine hydrochloride. The addition of a …
Number of citations: 11 www.jstage.jst.go.jp
GM Leggio, C Bucolo, CBM Platania… - Pharmacology & …, 2016 - Elsevier
Dopamine receptors (DR) have been extensively studied, but only in recent years they became object of investigation to elucidate the specific role of different subtypes (D1R, D2R, D3R, …
Number of citations: 114 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。